Bengalensol -

Bengalensol

Catalog Number: EVT-10988033
CAS Number:
Molecular Formula: C20H26O4
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bengalensol is a natural product found in Coffea benghalensis with data available.
Overview

Bengalensol is a phenolic compound primarily found in coffee and is recognized for its role in contributing to the bitterness of coffee beverages. It has garnered attention due to its potential health benefits and its interactions with taste receptors, particularly in the context of sensory perception. Bengalensol is classified under the broader category of bitter compounds, which are often associated with various physiological effects and flavor profiles in food products.

Source and Classification

Bengalensol is primarily sourced from coffee beans, where it exists alongside other bitter compounds such as caffeine and cafestol. It is classified as a phenolic compound, specifically belonging to the subclass of chlorogenic acids. These compounds are known for their antioxidant properties and their ability to influence sensory attributes, particularly bitterness, in food and beverages .

Synthesis Analysis

Methods

The synthesis of Bengalensol can occur through several methods:

  1. Natural Extraction: The most common method involves extracting Bengalensol from coffee beans using solvents such as ethanol or methanol. This method leverages the solubility of phenolic compounds in organic solvents.
  2. Chemical Synthesis: Laboratory synthesis may involve starting from simpler phenolic precursors through various chemical reactions, including methylation and acylation processes.

Technical Details

In natural extraction, the process typically involves grinding roasted coffee beans followed by maceration in a solvent. The extract is then filtered and concentrated to isolate Bengalensol. In synthetic methods, reactions are conducted under controlled conditions, often requiring catalysts and specific temperature settings to optimize yield.

Molecular Structure Analysis

Structure

Bengalensol has a complex molecular structure characterized by multiple hydroxyl groups attached to an aromatic ring, which contributes to its solubility and reactivity. The exact molecular formula and structural representation can vary based on the specific isomeric form of Bengalensol being studied.

Data

While precise molecular data can vary, typical parameters include:

  • Molecular Weight: Approximately 180-200 g/mol
  • Molecular Formula: C₁₀H₁₂O₅ (varies with specific derivatives)
Chemical Reactions Analysis

Reactions

Bengalensol participates in various chemical reactions typical of phenolic compounds:

Technical Details

These reactions often require specific conditions such as pH adjustments or the presence of catalysts to proceed efficiently. For instance, oxidation reactions may be facilitated by enzymes like polyphenol oxidase present in plant tissues.

Mechanism of Action

Process

Bengalensol's mechanism of action primarily involves its interaction with bitter taste receptors known as TAS2Rs. Upon binding to these receptors on the tongue, it triggers a cascade of signaling pathways that result in the perception of bitterness.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish-brown solid or liquid depending on concentration.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and heat; degradation can occur during prolonged exposure.
  • Reactivity: Reacts readily with oxidizing agents; potential for polymerization under certain conditions.

Relevant analyses include spectroscopic techniques such as UV-visible spectroscopy for quantification and HPLC for separation and identification .

Applications

Bengalensol has several scientific uses:

  1. Flavoring Agent: Widely used in food industries to enhance bitterness in products such as coffee and chocolate.
  2. Health Research: Investigated for potential antioxidant properties and effects on metabolic health.
  3. Sensory Studies: Employed in research examining taste perception mechanisms and consumer preferences related to bitterness in food products.

Properties

Product Name

Bengalensol

IUPAC Name

(1S,4S,12R,13R,14S,16R,17S)-16-(hydroxymethyl)-12-methyl-8,15-dioxahexacyclo[14.2.1.114,17.01,13.04,12.05,9]icos-5(9)-en-10-one

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c1-18-8-14(22)16-12(3-5-23-16)13(18)2-4-19-7-11-6-15(17(18)19)24-20(11,9-19)10-21/h11,13,15,17,21H,2-10H2,1H3/t11-,13-,15+,17+,18-,19+,20+/m1/s1

InChI Key

YANUZUAPWHSRRX-VFOQGZOASA-N

Canonical SMILES

CC12CC(=O)C3=C(C1CCC45C2C6CC(C4)C(C5)(O6)CO)CCO3

Isomeric SMILES

C[C@@]12CC(=O)C3=C([C@H]1CC[C@]45[C@H]2[C@@H]6C[C@H](C4)[C@@](C5)(O6)CO)CCO3

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